5-bromo-2-cyclopropylpyridin-4-amine
Description
5-Bromo-2-cyclopropylpyridin-4-amine is a pyridine derivative with a bromine atom at position 5, a cyclopropyl group at position 2, and an amine group at position 3. Its molecular formula is C₈H₁₀BrN₂, with a molecular weight of 213.07 g/mol.
Properties
CAS No. |
1381933-68-1 |
|---|---|
Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-2-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-4-11-8(3-7(6)10)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
PRIKOBSUPGFSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=C2)N)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-cyclopropylpyridin-4-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method starts with commercially available 5-bromo-2-methylpyridin-3-amine. This compound undergoes a Suzuki cross-coupling reaction with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylpyridin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-cyclopropylpyridin-4-amine has a wide range of applications in scientific research:
Drug Discovery: It is used as a building block in the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-bromo-2-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is believed to interact with enzymes or receptors in biological systems, potentially modulating their activity. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-bromo-2-cyclopropylpyridin-4-amine with structurally related pyridine and pyrimidine derivatives:
Key Observations:
- Electronic Effects : Bromine’s moderate electronegativity and size enhance reactivity in cross-coupling reactions compared to fluorine, which strongly withdraws electrons .
- Solubility : Amine groups improve water solubility, but bulky substituents (e.g., cyclopentyl) counteract this effect, as seen in pyrimidine analogs .
This compound (Hypothetical Route):
Bromination : Introduce bromine at position 5 using NBS (N-bromosuccinimide).
Cyclopropane Substitution : React with cyclopropylamine via nucleophilic aromatic substitution (e.g., using Cu catalysis) .
Amination : Introduce NH₂ at position 4 using ammonia or aminating agents .
Comparison with Pyrimidine Analogs:
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is synthesized via a one-pot reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, yielding 85% efficiency .
- 5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine employs toluene sulfonic acid as a catalyst in dioxane, highlighting the role of acid in facilitating substitutions .
Biological Activity
5-Bromo-2-cyclopropylpyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1381933-68-1 |
| Molecular Formula | C8H9BrN2 |
| Molecular Weight | 215.07 g/mol |
| IUPAC Name | This compound |
Structure
The structure of this compound includes a bromine atom at the 5-position of the pyridine ring and a cyclopropyl group at the 2-position. This unique arrangement may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance binding interactions through halogen bonding, while the amine group may participate in hydrogen bonding with biological macromolecules. This dual interaction mechanism can modulate enzyme activity or receptor signaling pathways.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of compounds in the same class indicate that they may possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies and Experimental Data
- In Vitro Studies : Laboratory tests have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 20 pM against specific lymphoma cells .
- Synthesis and Characterization : The synthesis of this compound typically involves bromination reactions followed by cyclization processes. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of synthesized compounds.
- Comparative Analysis : A comparative study between this compound and other similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds with different halogen substituents displayed varied potency in inhibiting cancer cell growth.
Table: Comparative Biological Activity
| Compound | IC50 (nM) | Target |
|---|---|---|
| EEDi-5285 | 0.2 | EED Protein |
| 5-Bromo-2-cyclopropylpyridin-4-am | TBD | TBD |
| Related Pyridine Derivative | ~20 | Various Cancer Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
